molecular formula C17H10N2O4 B2764811 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 1219555-38-0

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2764811
CAS RN: 1219555-38-0
M. Wt: 306.277
InChI Key: ZCEOGPOPBZNXLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can be complex and varies depending on the specific compound. For example, one method involves the reaction of certain phosphonates with dimethylformamide dimethyl acetal, leading to enamines that can be converted into indoles .


Molecular Structure Analysis

Indole consists of a five-membered pyrrole ring fused to a six-membered benzene ring. This structure is a common core of many natural and synthetic compounds .


Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions. The specifics of these reactions depend on the particular indole derivative and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

Indole is a solid at room temperature and is highly soluble in water and other polar solvents . The physical and chemical properties of specific indole derivatives would depend on their particular chemical structures.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have demonstrated anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV properties. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used to combat oxidative stress, a key factor in many chronic diseases.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties . This makes them potentially useful in the treatment of diabetes.

Safety and Hazards

Like all chemicals, indole and its derivatives should be handled with care. Specific safety and hazard information would depend on the particular compound .

Future Directions

Indole derivatives have a wide range of biological activities and are a focus of ongoing research. Future directions could include the development of new synthetic methods, the discovery of new biological activities, and the development of new indole-based drugs .

properties

IUPAC Name

2-(1H-indol-6-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-15-12-4-2-10(17(22)23)7-13(12)16(21)19(15)11-3-1-9-5-6-18-14(9)8-11/h1-8,18H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEOGPOPBZNXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid

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